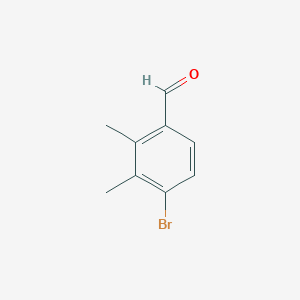

4-Bromo-2,3-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWUAPOQQCHWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2,3 Dimethylbenzaldehyde

Regioselective Preparations of Bromo-dimethylbenzene Precursors

The cornerstone of synthesizing 4-Bromo-2,3-dimethylbenzaldehyde is the efficient preparation of its key intermediate, 1-bromo-2,3-dimethylbenzene (also known as 3-bromo-o-xylene). theclinivex.comcymitquimica.com Direct electrophilic bromination of the readily available starting material, o-xylene (B151617) (1,2-dimethylbenzene), is unsuitable as it yields an isomeric mixture of 3-bromo-o-xylene (B48128) and 4-bromo-o-xylene (B1216868), with the latter often being the major product. google.com Achieving the desired 3-bromo substitution with high selectivity necessitates more sophisticated strategies that rely on the careful design of precursors with appropriate directing groups.

Directed Bromination Strategies

Directed bromination strategies leverage existing functional groups on a precursor molecule to guide the bromine atom to a specific position on the aromatic ring. For the synthesis of 1-bromo-2,3-dimethylbenzene, this involves starting with a 2,3-dimethyl-substituted benzene (B151609) ring bearing a functional group that directs electrophilic attack to the desired C1 position.

Precursor Design for Position-Specific Bromination

The challenge of regioselectivity is overcome by employing precursors where the substitution pattern is predefined. Several routes exemplify this principle:

Sandmeyer Reaction of 2,3-Dimethylaniline: A classic and reliable method involves the diazotization of 2,3-dimethylaniline. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Subsequent treatment of the diazonium salt with a copper(I) bromide catalyst facilitates the introduction of a bromine atom at the precise location of the former amino group, yielding 1-bromo-2,3-dimethylbenzene with high regiochemical fidelity. google.com

Bromination of 2,3-Dimethylphenol (B72121): The strong ortho-, para-directing nature of the hydroxyl group can be exploited. Electrophilic bromination of 2,3-dimethylphenol directs the incoming bromine atom predominantly to the positions ortho and para to the hydroxyl group. While this can lead to a mixture of products, including 4-bromo-2,3-dimethylphenol (B1283881) and 6-bromo-2,3-dimethylphenol, these can often be separated. Subsequent dehydroxylation of the desired 4-bromo-2,3-dimethylphenol intermediate would yield the target precursor.

Decarboxylative Bromination: Modern methods offer transition-metal-free alternatives for the synthesis of aryl bromides. rsc.orgresearchgate.net Decarboxylative bromination of 2,3-dimethylbenzoic acid presents a potential route. This reaction, which can be performed using reagents like tetrabutylammonium (B224687) tribromide, replaces the carboxylic acid group with a bromine atom. rsc.org While classical Hunsdiecker reactions often require heavy metal salts and harsh conditions, newer protocols provide milder alternatives. rsc.orgsci-hub.seacs.org

| Precursor | Method | Key Reagents | Advantage | Reference |

| 2,3-Dimethylaniline | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | High regioselectivity | google.com |

| 2,3-Dimethylphenol | Electrophilic Bromination | Br₂, Solvent | Utilizes strong directing group | orgsyn.org |

| 2,3-Dimethylbenzoic Acid | Decarboxylative Bromination | N(nBu₄)Br₃, K₃PO₄ | Transition-metal-free | rsc.orgrsc.org |

Formylation Protocols for 4-Bromo-2,3-dimethylbenzene Frameworks

Once the 1-bromo-2,3-dimethylbenzene precursor is obtained, the final step is the introduction of a formyl (-CHO) group at the C4 position to yield this compound. This is typically achieved through organometallic intermediates.

Grignard Reagent-Mediated Formylation of 1-Bromo-2,3-dimethylbenzene

The Bouveault aldehyde synthesis is a well-established method for formylating aryl halides. walisongo.ac.id The process begins with the formation of the Grignard reagent, (2,3-dimethylphenyl)magnesium bromide, by reacting 1-bromo-2,3-dimethylbenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sciencemadness.org This organomagnesium compound is then treated with a suitable formylating agent, most commonly an N,N-disubstituted formamide (B127407) such as N,N-dimethylformamide (DMF). The nucleophilic Grignard reagent adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate, a stable hemiaminal alkoxide, does not react further with another equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the hemiaminal to furnish the desired this compound. walisongo.ac.idsciencemadness.org

| Step | Reagents/Conditions | Purpose | Reference |

| 1. Grignard Formation | Mg turnings, THF, reflux | Formation of (2,3-dimethylphenyl)magnesium bromide | google.com |

| 2. Formylation | N,N-Dimethylformamide (DMF), 0 °C to RT | Addition to form hemiaminal intermediate | walisongo.ac.id |

| 3. Hydrolysis | Aqueous acid (e.g., HCl, NH₄Cl) | Liberation of the aldehyde product | walisongo.ac.idsciencemadness.org |

Metal-Halogen Exchange and Subsequent Formylation

An alternative and often more efficient method, particularly at low temperatures, is metal-halogen exchange. ias.ac.in This reaction involves treating the aryl bromide (1-bromo-2,3-dimethylbenzene) with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an anhydrous ethereal solvent at low temperatures (e.g., -78 °C). researchgate.netharvard.edu The lithium-halogen exchange is a rapid and kinetically controlled process that generates the aryllithium species, 4-bromo-2,3-dimethyllithium, with high regioselectivity. nih.govmdpi.com This highly nucleophilic intermediate is then quenched by the addition of DMF. The resulting lithium alkoxide of the hemiaminal is stable at low temperatures and is hydrolyzed during aqueous workup to provide this compound. This method is valued for its high yields and compatibility with a range of functional groups, provided they are stable to the strongly basic conditions.

| Parameter | Condition/Reagent | Purpose | Reference |

| Organolithium Reagent | n-Butyllithium or tert-Butyllithium | To effect the Br-Li exchange | researchgate.netharvard.edu |

| Solvent | Anhydrous THF or Diethyl Ether | To solubilize reagents and stabilize the organolithium | researchgate.net |

| Temperature | -78 °C | To prevent side reactions and ensure stability | nih.gov |

| Formylating Agent | N,N-Dimethylformamide (DMF) | To introduce the formyl group precursor | researchgate.net |

| Workup | Saturated aq. NH₄Cl or dilute acid | To hydrolyze the intermediate and yield the aldehyde | nih.gov |

Selective Oxidation of Methyl and Hydroxy Precursors to the Aldehyde

An indirect route to this compound involves the selective oxidation of a precursor where the carbon atom of the future aldehyde group is already at the correct oxidation state or is easily converted.

This two-step approach begins with the synthesis of (4-bromo-2,3-dimethylphenyl)methanol. This can be achieved by reacting the Grignard or organolithium reagent derived from 1-bromo-2,3-dimethylbenzene with formaldehyde. The resulting benzyl (B1604629) alcohol is then subjected to selective oxidation. Numerous reagents are available for the mild oxidation of primary benzyl alcohols to aldehydes without over-oxidation to the carboxylic acid. byjus.com Commonly employed systems include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. Catalytic methods using air or hydrogen peroxide as the oxidant in the presence of metal catalysts also represent greener alternatives. chemicalbook.com

| Oxidizing Agent | Typical Conditions | Key Feature | Reference |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Stoichiometric, reliable for small scale | byjus.com |

| Dess-Martin Periodinane | CH₂Cl₂, Room Temperature | Mild, avoids chromium reagents | N/A |

| MnO₂ | CH₂Cl₂, Reflux | Selective for benzylic/allylic alcohols | N/A |

| Catalytic (e.g., TEMPO/NaOCl) | Biphasic system, 0 °C | Catalytic, uses bleach as terminal oxidant | N/A |

Multistep Convergent Synthesis of this compound Derivatives

A common convergent strategy involves the coupling of a pre-functionalized organometallic reagent derived from this compound with another complex molecular fragment. For instance, the bromine atom on the aromatic ring is a versatile handle for forming carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions.

Key Coupling Reactions in Convergent Synthesis:

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Description |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | Couples an organoboron compound with an organohalide. The this compound can be converted to a boronic acid or ester and coupled with another aryl/vinyl halide, or used as the halide partner. |

| Stille Coupling | Pd catalyst | C-C | Involves the reaction of an organostannane with an organohalide. This method is known for its tolerance of a wide variety of functional groups. |

| Heck Coupling | Pd catalyst, Base | C-C | Forms a substituted alkene by reacting an organohalide with an alkene. This is useful for introducing unsaturated side chains. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | C-N | A powerful method for forming aryl amines by coupling an aryl halide with an amine. This is key for synthesizing derivatives containing nitrogen-linked moieties. |

The aldehyde functional group in this compound can also serve as a reactive site for convergent synthesis. For example, it can undergo condensation reactions with various nucleophiles to form larger, more complex structures. A notable application is in the synthesis of dihydroquinazolinone derivatives. mdpi.com In a convergent fashion, a substituted aminobenzamide can be prepared separately and then condensed with this compound to yield the final heterocyclic product.

Development of Sustainable Synthetic Routes

The growing emphasis on green chemistry has spurred the development of more sustainable and environmentally friendly methods for synthesizing chemical compounds, including this compound and its derivatives. semanticscholar.org These efforts focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

One key area of development is the replacement of traditional volatile organic compounds (VOCs) with greener solvents. semanticscholar.org Research into the synthesis of related compounds has demonstrated the effectiveness of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). semanticscholar.org These solvents not only reduce the environmental impact but can also lead to higher reaction yields and simpler workup procedures. semanticscholar.org

The use of water as a reaction medium represents a significant advancement in sustainable synthesis. researchgate.net For instance, the condensation of 2-anthranilamide with aldehydes to produce 2-substituted-2,3-dihydro-4(1H)-quinazolinones has been successfully achieved in water, often without the need for a catalyst. researchgate.net This approach offers high yields, straightforward workup, and an excellent environmental profile. researchgate.net

Another cornerstone of sustainable synthesis is the use of efficient and recyclable catalysts. Organocatalysts, such as p-sulfonic acid calix mdpi.comarene, have been employed for the cyclocondensation of anthranilamide with aldehydes in water, demonstrating high yields and enabling the catalyst to be reused multiple times without significant loss of activity. researchgate.net Furthermore, microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields. mdpi.com

The principles of green chemistry are also applied to the synthesis of the benzaldehyde (B42025) core itself. A patented process for the preparation of 3,4-dimethylbenzaldehyde (B1206508) from 4-bromo-o-xylene via a Grignard reaction highlights the use of solvents like tetrahydrofuran (THF). google.com While THF is a common solvent, the development of greener alternatives like 2-MeTHF for such organometallic reactions is a key research goal. mdpi.comsemanticscholar.org

Comparison of Green Solvents in a Model Synthesis:

| Solvent | Type | Overall Yield | E-Factor* | Source |

| Toluene/Hexane (VOCs) | Petroleum-based | 10% | 24.1–54.9 | semanticscholar.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | 21-22% | 12.2–22.1 | semanticscholar.org |

| Cyclopentyl Methyl Ether (CPME) | Petroleum-based (greener alternative) | 21-22% | 12.2–22.1 | semanticscholar.org |

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. A lower E-factor indicates a more environmentally friendly process. semanticscholar.org

By integrating these sustainable practices—utilizing greener solvents, aqueous reaction media, recyclable catalysts, and energy-efficient technologies—the synthesis of this compound and its derivatives can be made significantly more efficient and environmentally benign.

Chemical Reactivity and Mechanistic Aspects of 4 Bromo 2,3 Dimethylbenzaldehyde Transformations

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Its reactivity is modulated by the electronic effects of the substituents on the benzene (B151609) ring. In 4-Bromo-2,3-dimethylbenzaldehyde, the two methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). The bromine atom, being electron-withdrawing by induction but electron-donating by resonance, has a more complex influence.

Nucleophilic Addition and Condensation Reactions

The carbonyl group of this compound readily undergoes nucleophilic addition. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or hydrides, add directly to form secondary alcohols after an aqueous workup.

A key class of reactions for aldehydes is condensation with primary amines to form imines, also known as Schiff bases. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to yield the final product. The reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium toward the imine. For instance, the condensation of a substituted benzaldehyde with an aniline (B41778) derivative is a common method for synthesizing Schiff bases. nih.govnih.gov While specific studies on this compound are not prevalent, its behavior is expected to be analogous to similar benzaldehydes.

Table 1: Representative Condensation Reactions of the Aldehyde Moiety

| Reactant | Reagent | Product Type | Typical Conditions |

| This compound | Aniline | N-Benzylideneaniline (Schiff Base) | Ethanol (B145695), reflux, 2-4 h |

| This compound | Hydroxylamine (B1172632) | Oxime | Pyridine (B92270), Ethanol, rt |

| This compound | Semicarbazide | Semicarbazone | Aqueous ethanol, Sodium acetate |

Chemo- and Regioselective Reductions and Oxidations

The aldehyde group can be selectively reduced or oxidized in the presence of the aryl bromide.

Reduction: Chemoselective reduction of the aldehyde to a primary alcohol, (4-Bromo-2,3-dimethylphenyl)methanol, is readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent is highly selective for carbonyls and will not reduce the aryl bromide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effectively perform this transformation.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-Bromo-2,3-dimethylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in acetone/sulfuric acid), or milder reagents like silver oxide (Tollens' reagent). The choice of reagent is crucial to avoid unwanted side reactions, particularly with the methyl groups which could be susceptible to oxidation under harsh conditions.

Table 2: Selective Reduction and Oxidation of this compound

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (4-Bromo-2,3-dimethylphenyl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-Bromo-2,3-dimethylphenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Bromo-2,3-dimethylbenzoic acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 4-Bromo-2,3-dimethylbenzoic acid |

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a versatile functional group, primarily serving as a leaving group in various metal-catalyzed cross-coupling reactions and, under specific conditions, in nucleophilic aromatic substitutions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond of this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions. nih.gov Palladium-catalyzed cross-couplings are among the most powerful methods in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the formation of a new C-C bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. The choice of ligand for the palladium catalyst is critical for achieving high yields.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). libretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 3: Representative Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ or CsF | Substituted Biphenyl |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) (Et₃N) | Substituted Diphenylacetylene |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Substituted Stilbene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Substituted Diphenylamine |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base.

The aldehyde group itself is generally not a suitable DMG as it is readily attacked by organolithium reagents. However, it can be transiently converted into an effective DMG, such as an imine or an acetal (B89532). For this compound, if the aldehyde were converted to a DMG, it would direct metalation to the C3-methyl group (a benzylic deprotonation) or less likely to the C5-position, which is sterically hindered and electronically less activated.

Alternatively, the bromine atom itself can act as a weak DMG, directing lithiation to the C5 position. The competition between different directing influences and acidic sites makes the outcome of DoM on this specific substrate difficult to predict without experimental data. The resulting organolithium intermediate can be trapped with various electrophiles to introduce a new functional group with high regioselectivity. organic-chemistry.org

Transformations Involving the Aromatic Methyl Substituents

The presence of two methyl groups on the aromatic ring of this compound offers multiple sites for chemical modification. The reactivity of these groups is influenced by their position relative to the aldehyde and the bromine atom, as well as by the reaction conditions employed.

The methyl groups of this compound can undergo oxidation to carboxylic acids or be functionalized through radical pathways, typically involving benzylic bromination.

Side-Chain Oxidation

The oxidation of alkyl side chains on an aromatic ring is a common transformation, typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. In the case of this compound, both methyl groups can potentially be oxidized. The reaction proceeds through the formation of a benzylic radical, which is stabilized by the aromatic ring. The presence of the aldehyde group, which is also susceptible to oxidation, requires careful selection of reagents and reaction conditions to achieve selective oxidation of the methyl groups.

Radical Chemistry: Benzylic Bromination

Benzylic bromination is a highly selective reaction that introduces a bromine atom at the carbon adjacent to an aromatic ring. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. wikipedia.orgyoutube.comlibretexts.org The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, generated in low concentrations from NBS, to form the benzylic bromide and a new bromine radical.

For this compound, benzylic bromination would be expected to occur at one or both of the methyl groups. The selectivity of this reaction would be influenced by the relative stability of the two possible benzylic radicals. The methyl group at position 2 is ortho to the aldehyde group, while the methyl group at position 3 is meta. The electronic effects of the aldehyde group would influence the stability of the radical intermediates. A well-documented example of a similar transformation is the benzylic bromination of 4-methylbenzonitrile using NBS and AIBN in refluxing carbon tetrachloride, which yields 4-(bromomethyl)benzonitrile in high yield. rsc.org This suggests that a similar reaction with this compound would likely lead to the formation of mono- or di-brominated products at the methyl groups.

Table 1: Examples of Side-Chain Transformations on Related Aromatic Compounds

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |

| 4-Methylbenzonitrile | NBS, AIBN, CCl₄ | 4-(Bromomethyl)benzonitrile | 90 | rsc.org |

| 4-Bromobenzyl alcohol | Oxone®, Potassium 2-iodo-5-methylbenzenesulfonate, CH₃CN | 4-Bromobenzaldehyde | 79-85 | orgsyn.org |

| 4-Bromobenzyl alcohol | Oxone®, Potassium 2-iodo-5-methylbenzenesulfonate, CH₃CN/H₂O | 4-Bromobenzoic acid | 86-90 | orgsyn.org |

| 2-Heptene | NBS, Benzoyl Peroxide, CCl₄ | 4-Bromo-2-heptene | 58-64 | orgsyn.org |

The selective functionalization of one methyl group over the other in this compound presents a synthetic challenge due to their similar chemical nature. However, subtle differences in their steric and electronic environments can be exploited to achieve selectivity.

The methyl group at the 2-position is flanked by the aldehyde group and another methyl group, making it more sterically hindered than the methyl group at the 3-position, which is situated between a methyl group and a hydrogen atom. This steric difference could be a key factor in reactions that are sensitive to steric bulk. For instance, a bulky reagent might preferentially react with the less hindered methyl group at the 3-position.

Electronically, the aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the benzylic protons of the methyl groups. The methyl group at the 2-position (ortho to the aldehyde) will experience a stronger electronic effect from the aldehyde group compared to the methyl group at the 3-position (meta to the aldehyde). This difference in electronic environment could be exploited in reactions that are sensitive to the electronic nature of the substrate.

While specific literature detailing the selective derivatization of one methyl group in this compound is scarce, the principles of steric hindrance and electronic differentiation are well-established in organic synthesis. For example, in the context of protecting group chemistry, the use of a sterically hindered aldehyde like 2,6-dimethylbenzaldehyde (B72290) can lead to selective reactions. researchgate.net Although this example does not involve the derivatization of the methyl groups themselves, it highlights how steric factors can control reactivity in substituted benzaldehydes.

Future research in this area could explore the use of sterically demanding catalysts or reagents to achieve selective oxidation or halogenation of one of the methyl groups. Such transformations would provide valuable synthetic intermediates for the construction of more complex and functionally diverse molecules.

Derivatization Strategies and Functional Group Interconversions of 4 Bromo 2,3 Dimethylbenzaldehyde

Synthesis of Iminium and Related Derivatives (Oximes, Hydrazones)

The carbonyl group of 4-Bromo-2,3-dimethylbenzaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds such as oximes and hydrazones. bhu.ac.in These reactions typically involve the acid-catalyzed addition of the nitrogen nucleophile to the carbonyl carbon, followed by the elimination of a water molecule.

Oximes: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (B128534) yields the corresponding aldoxime. This conversion is a standard method for preparing oximes from aldehydes. niscpr.res.in The reaction proceeds by heating the reactants in a solvent such as ethanol (B145695).

Hydrazones: Hydrazones are synthesized by reacting the aldehyde with hydrazines or hydrazides in an appropriate solvent, often with acid catalysis. nih.govnih.gov For instance, condensation with a substituted hydrazide in methanol (B129727) or ethanol produces the corresponding acylhydrazone. nih.gov These reactions are crucial for synthesizing molecules with diverse biological activities and for creating building blocks for more complex heterocyclic systems. nih.govvjs.ac.vn The general approach involves refluxing the aldehyde and the hydrazine (B178648) derivative, sometimes with a few drops of a catalytic acid like glacial acetic acid, to facilitate the reaction. bhu.ac.in

Table 1: Synthesis of Iminium and Related Derivatives

| Reactant | Derivative Class | General Conditions |

|---|---|---|

| Hydroxylamine (e.g., NH₂OH·HCl) | Oxime | Ethanol, Base (e.g., Et₃N), Reflux |

| Hydrazine or Substituted Hydrazines (e.g., R-NHNH₂) | Hydrazone | Alcohol Solvent, Acid Catalyst (optional) bhu.ac.innih.gov |

| Acylhydrazides (e.g., R-C(O)NHNH₂) | Acylhydrazone | Alcohol Solvent, Acid Catalyst (optional) nih.gov |

Preparation of Acetals and Ketal Protected Forms

Protecting the aldehyde functionality is a common strategy in multi-step syntheses to prevent its reaction under conditions intended to modify other parts of the molecule. Acetals are one of the most common protecting groups for aldehydes due to their stability towards nucleophiles, bases, and oxidants. organic-chemistry.org

The formation of an acetal (B89532) from this compound is typically achieved by reacting the aldehyde with an excess of an alcohol (e.g., methanol to form a dimethyl acetal) or a diol (e.g., ethylene (B1197577) glycol to form a cyclic acetal) in the presence of an acid catalyst. organic-chemistry.orgnih.gov Anhydrous conditions are necessary to drive the equilibrium towards the acetal product. This can be accomplished by using a dehydrating agent or by methods that remove water as it is formed, such as using a Dean-Stark apparatus. orgsyn.org Various acid catalysts can be employed, from mineral acids like HCl to Lewis acids or solid-supported acids like Amberlyst-15. organic-chemistry.orgnih.gov The use of trialkyl orthoformates, such as triethyl orthoformate, with an alcohol is also a highly effective method that drives the reaction forward by consuming the water by-product. organic-chemistry.orgorgsyn.org

Table 2: Acetal Protection of this compound

| Reagents | Acetal Type | Typical Catalyst |

|---|---|---|

| Methanol (excess) | Acyclic (Dimethyl Acetal) | HCl, H₂SO₄, or other protic/Lewis acids organic-chemistry.orgnih.gov |

| Ethylene Glycol | Cyclic (1,3-dioxolane) | p-Toluenesulfonic acid (p-TsOH) orgsyn.org |

| 1,3-Propanediol | Cyclic (1,3-dioxane) | p-Toluenesulfonic acid (p-TsOH) orgsyn.org |

| Alcohol + Trialkyl Orthoformate | Acyclic Acetal | Acid Catalyst organic-chemistry.org |

Conversion to Carboxylic Acid, Alcohol, and Ester Analogues

The aldehyde functional group can be readily transformed into other key oxygen-containing functional groups, namely carboxylic acids (via oxidation) and primary alcohols (via reduction). These products can then serve as precursors to esters.

Conversion to Carboxylic Acid: The oxidation of this compound to 4-Bromo-2,3-dimethylbenzoic acid can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective, though milder and more selective methods are often preferred in modern synthesis. For example, buffered potassium permanganate or reagents like Oxone in the presence of a catalyst can provide the desired carboxylic acid with high efficiency. orgsyn.org

Conversion to Alcohol: The reduction of the aldehyde to the corresponding primary alcohol, (4-Bromo-2,3-dimethylphenyl)methanol, is a straightforward transformation. This is typically achieved using hydride reducing agents. chemicalbook.com Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and mild choice that selectively reduces aldehydes and ketones without affecting other functional groups like the aryl bromide. chemicalbook.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is generally sufficient and safer to handle.

Conversion to Esters: Once the carboxylic acid or alcohol analogues have been synthesized, they can be converted to esters.

From the Carboxylic Acid: 4-Bromo-2,3-dimethylbenzoic acid can be esterified through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis.

From the Alcohol: (4-Bromo-2,3-dimethylphenyl)methanol can be acylated by reacting it with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding ester.

Table 3: Functional Group Interconversions

| Target Compound | Transformation | Typical Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Oxidation | KMnO₄ or Oxone® orgsyn.org | 4-Bromo-2,3-dimethylbenzoic acid |

| Alcohol | Reduction | NaBH₄ in Methanol chemicalbook.com | (4-Bromo-2,3-dimethylphenyl)methanol |

| Ester | Esterification | Carboxylic Acid + Alcohol (Acid catalyst) | Alkyl 4-bromo-2,3-dimethylbenzoate |

| Ester | Acylation | Alcohol + Acyl Halide/Anhydride (Base) | 4-Bromo-2,3-dimethylbenzyl acetate |

Advanced Derivatization for Spectroscopic and Chromatographic Analysis

For analytical purposes, such as quantification by high-performance liquid chromatography (HPLC) or gas chromatography (GC), it is often necessary to derivatize the analyte to enhance its detectability or improve its chromatographic properties. The aldehyde functionality of this compound is well-suited for such derivatization.

A widely used method for the analysis of aldehydes is their conversion into highly conjugated hydrazones, which exhibit strong ultraviolet (UV) or visible light absorption. vjs.ac.vn Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic example. The resulting 2,4-dinitrophenylhydrazone is a brightly colored, stable solid that can be easily detected and quantified by HPLC-UV. This type of derivatization significantly lowers the limit of detection compared to the underivatized aldehyde.

Similarly, other hydrazine-based reagents can be used to tag the aldehyde with a fluorophore or another chromophore to create derivatives suitable for fluorescence or highly sensitive UV detection. The formation of oximes or other Schiff bases can also be employed to alter the volatility and polarity of the compound, which can be advantageous for GC analysis by improving peak shape and separation. vjs.ac.vn

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Complex Organic Molecule Construction

The strategic placement of its functional groups enables 4-bromo-2,3-dimethylbenzaldehyde to serve as a foundational component in the synthesis of elaborate organic molecules. The aldehyde offers a site for chain extension and cyclization, while the bromo-substituent provides a reactive handle for introducing a wide array of other molecular fragments.

Role in Heterocyclic and Polycyclic Ring System Synthesis

In the synthesis of complex ring systems, this compound is a valuable starting material. The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the fusion or attachment of other aromatic or aliphatic ring systems. For instance, the aldehyde group can first be reacted to form part of a new ring, and the bromo group can subsequently be used to build an additional fused ring, leading to the formation of complex polycyclic aromatic hydrocarbons or heterocyclic frameworks. The synthesis of substituted quinazolines, for example, can be initiated from reactions involving substituted bromobenzaldehydes. researchgate.net This stepwise functionalization is a key strategy in the synthesis of novel scaffolds for pharmaceuticals and functional materials.

Building Block for Photochromic and Optoelectronic Materials

The development of materials with tailored optical and electronic properties often relies on building blocks like this compound. The aldehyde group is a key precursor for synthesizing Schiff bases (imines) through condensation with primary amines. Schiff bases are a class of compounds known to include examples of photochromism, where a reversible color change occurs upon exposure to light. Furthermore, the entire molecule can serve as a component in larger conjugated systems necessary for optoelectronic applications. For example, similar bromo-aromatic aldehydes are used in the synthesis of electroluminescent bis-(imino-naphthalimides). researchgate.net The bromine atom offers a site for further modification, enabling the fine-tuning of the material's electronic properties, such as its HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Integration into Polymer and Macromolecular Architectures

This compound can be integrated into polymeric structures to create functional macromolecules. The aldehyde group can be utilized directly in polymerization reactions, such as polycondensation, or it can be chemically modified into a polymerizable group like a vinyl or acrylate (B77674) moiety. Alternatively, the bromine atom allows the molecule to be incorporated as a monomer in transition-metal-catalyzed polymerizations. This approach enables the synthesis of polymers with precisely defined properties. The presence of the dimethylphenyl group can enhance the solubility and processability of the resulting polymers. Furthermore, the bromo- and aldehyde functionalities can serve as reactive sites for post-polymerization modification, allowing for the grafting of side chains or the attachment of other functional molecules to the polymer backbone.

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

While not a chiral molecule itself, this compound can serve as a precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The aldehyde group can be transformed into a chiral alcohol or amine through asymmetric reduction or reductive amination. This newly created stereocenter can direct the stereochemical outcome of subsequent reactions. The bromine atom provides a convenient point for introducing coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), which can then bind to a metal center. The resulting chiral ligand-metal complex can catalyze a wide range of reactions to produce a desired enantiomer of a product, a critical requirement in modern pharmaceutical synthesis. For example, chiral bipyridine-diol ligands bearing dimethyl substituents have been synthesized and used in iron-catalyzed asymmetric reactions. rsc.org

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) Ligands

In the rapidly growing field of materials science, this compound is a potential precursor for the organic ligands used to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules. nih.gov The aldehyde group of the precursor can be readily oxidized to a carboxylic acid. This resulting 4-bromo-2,3-dimethylbenzoic acid can then act as a linker, coordinating to metal centers to form a 3D framework. The bromine atom and methyl groups on the ligand would project into the pores of the MOF, allowing for the fine-tuning of the framework's properties, such as pore size, chemical environment, and gas sorption capabilities. The functionalization of ligands is a key strategy for developing MOFs with specific applications in gas storage, separation, and catalysis.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 1114808-91-1 manchesterorganics.com |

| Molecular Formula | C₉H₉BrO manchesterorganics.com |

| Molecular Weight | 213.07 g/mol manchesterorganics.com |

| Appearance | Solid (Typical) |

| InChI Key | YJCKVJMBZBBHOR-UHFFFAOYSA-N uni.lu |

Research Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Novel Therapeutic Agents

In medicinal chemistry, a "scaffold" is a core chemical structure that serves as a framework for the synthesis of a library of related compounds. While substituted bromobenzaldehydes are widely regarded as useful intermediates for creating diverse heterocyclic compounds and have found applications in medicinal chemistry, specific examples of 4-Bromo-2,3-dimethylbenzaldehyde being used as a central scaffold for novel therapeutic agents are not extensively detailed in currently available research literature. acs.orgacs.org The potential exists, but documented large-scale synthesis of therapeutic agent libraries from this specific molecule is not prominent.

Synthesis of Enzyme Inhibitors and Receptor Ligands

Enzyme inhibitors and receptor ligands are crucial classes of therapeutic molecules that modulate biological pathways. The synthesis of such molecules often starts from versatile chemical building blocks. jocpr.com Substituted aldehydes can be used to build more complex molecules that may interact with biological targets. nih.gov For instance, various 1,3,4-oxadiazole (B1194373) analogs with biological activity have been synthesized from reactions involving substituted aromatic aldehydes. nih.gov

Despite the general utility of this class of compounds, the scientific literature accessible through searches does not provide specific instances of this compound being used as a direct precursor for the synthesis of molecules confirmed as potent enzyme inhibitors or selective receptor ligands.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 2,3 Dimethylbenzaldehyde and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and characterization of substituted aromatic compounds like 4-Bromo-2,3-dimethylbenzaldehyde.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides definitive connectivity and stereochemical assignments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), the aromatic protons, and the two methyl groups. The aldehyde proton typically resonates far downfield, near 10 δ. libretexts.org The two aromatic protons would appear as an AX system (two doublets), with their specific chemical shifts and coupling constants dictated by the electronic effects of the bromo and methyl substituents. The two methyl groups, being in different chemical environments, should appear as two distinct singlets.

¹³C NMR: The carbon spectrum would show nine unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons would have shifts determined by the attached substituents (Br, CHO, CH₃), with quaternary carbons identifiable by their lower intensity or absence in a DEPT-135 spectrum.

Multidimensional NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated aromatic and methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| CHO | ~9.9 - 10.2 | ~191 | C1, C2 |

| C1 | - | ~135 | Aldehyde H, Aromatic H-6 |

| C2 | - | ~140 | Methyl H's (at C2), Aromatic H-6 |

| C3 | - | ~138 | Methyl H's (at C3), Aromatic H-5 |

| C4 | - | ~128 | Aromatic H-5, Aromatic H-6 |

| C5 | ~7.4 - 7.6 | ~132 | Aromatic H-6, Methyl H's (at C3) |

| C6 | ~7.7 - 7.9 | ~129 | Aromatic H-5, Aldehyde H, Methyl H's (at C2) |

| 2-CH₃ | ~2.4 - 2.6 | ~15-17 | C1, C2, C3 |

| 3-CH₃ | ~2.2 - 2.4 | ~20-22 | C2, C3, C4 |

Note: These are estimated values based on known substituent effects on benzene (B151609) rings. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides the exact molecular formula of a compound by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. nih.gov For this compound (C₉H₉BrO), the monoisotopic mass can be precisely calculated and compared with the experimental value to confirm the elemental composition. The presence of bromine is readily identified by the characteristic M and M+2 isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

The fragmentation pattern in the mass spectrum provides structural information. Key fragmentation pathways for this molecule would include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion.

Loss of the formyl group (M-29): Cleavage of the CHO radical to give a C₈H₉Br⁺ ion.

Loss of the bromine atom (M-79/81): Cleavage of the C-Br bond.

Alpha-cleavage: Fission of the C-C bond adjacent to the carbonyl group.

Table 2: Predicted HRMS Fragments for this compound

| Ion | Formula | Calculated m/z (for ⁷⁹Br) | Description |

| [M]⁺ | [C₉H₉⁷⁹BrO]⁺ | 211.9837 | Molecular Ion |

| [M+2]⁺ | [C₉H₉⁸¹BrO]⁺ | 213.9816 | Molecular Ion (⁸¹Br isotope) |

| [M-H]⁺ | [C₉H₈⁷⁹BrO]⁺ | 210.9759 | Loss of H radical |

| [M-CHO]⁺ | [C₈H₉⁷⁹Br]⁺ | 184.9888 | Loss of formyl radical |

| [M-Br]⁺ | [C₉H₉O]⁺ | 133.0653 | Loss of Br radical |

Note: Calculated m/z values are monoisotopic.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. libretexts.org For this compound, the spectra would be dominated by characteristic absorptions/bands.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is expected between 1685-1705 cm⁻¹ for the aldehyde carbonyl group conjugated to the aromatic ring. libretexts.org

Aldehyde C-H Stretch: Aldehydes show characteristic C-H stretching vibrations. Often, two bands are visible, one near 2820 cm⁻¹ and another, due to Fermi resonance, near 2720 cm⁻¹. optica.orgstudylib.net The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes. studylib.net

Aromatic C-H Stretch: Bands for the stretching of C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹. docbrown.info

Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene ring. docbrown.info

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a band in the lower frequency region of the IR spectrum, typically between 600-500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-CH₃ bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3100 - 3000 | Weak-Medium |

| Aldehyde C-H Stretch | IR | ~2820 and ~2720 | Weak-Medium |

| Carbonyl C=O Stretch | IR | 1705 - 1685 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1600 - 1450 | Medium |

| C-H Bending | IR | 1450 - 1370 | Medium |

| C-Br Stretch | IR/Raman | 600 - 500 | Medium-Strong |

Note: These are typical ranges for substituted benzaldehydes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. If suitable crystals of this compound can be grown, this technique would provide unequivocal proof of its structure.

The analysis would yield:

Absolute Connectivity: Confirmation of the substitution pattern on the benzene ring without ambiguity.

Molecular Geometry: Precise measurements of all bond lengths, bond angles, and torsion angles. For instance, it would reveal the planarity of the benzaldehyde (B42025) moiety and any slight deviations caused by steric hindrance between the adjacent methyl and aldehyde groups.

Solid-State Packing: Information on how the molecules arrange themselves in the crystal lattice. This includes the analysis of intermolecular interactions such as C-H···O hydrogen bonds, Br···Br halogen bonds, or π-π stacking interactions between aromatic rings, which govern the crystal's stability and physical properties. While specific data for this compound is not available, analysis of related structures shows that such interactions are common in substituted aromatic systems. mdpi.com

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. wavefun.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. nih.govtci-thaijo.org For this compound, DFT calculations can predict and rationalize its chemical behavior.

Geometry Optimization: DFT can calculate the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Vibrational Analysis: Calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net A comparison between calculated and experimental spectra can confirm the structural assignment.

Electronic Properties:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. nih.gov For this molecule, the MEP would show a region of high negative potential (red/yellow) around the carbonyl oxygen, identifying it as a site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would likely be found near the aldehyde and aromatic protons, indicating their acidic character. nih.gov This analysis helps predict how the molecule will interact with other reagents.

Table 4: Insights from DFT Calculations on this compound

| Calculated Property | Information Provided |

| Optimized Molecular Geometry | Provides theoretical bond lengths and angles for comparison with experimental data. |

| Vibrational Frequencies | Corroborates experimental IR and Raman data for functional group identification. |

| HOMO-LUMO Energy Gap | Predicts the molecule's kinetic stability and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity patterns. nih.gov |

| Calculated NMR Chemical Shifts | Aids in the assignment of complex experimental ¹H and ¹³C NMR spectra. plos.org |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's stability; a larger energy gap suggests higher kinetic stability and lower chemical reactivity.

Based on these analogous compounds, it can be inferred that the HOMO of this compound would likely be distributed over the benzene ring and the methyl groups, reflecting the electron-donating nature of these substituents. Conversely, the LUMO is expected to be localized primarily on the aldehyde group, which acts as an electron-withdrawing group. The presence of the bromine atom will also influence the electronic distribution through its inductive and resonance effects.

A hypothetical FMO analysis for this compound would yield data similar to that presented in the table below, which is based on the type of information generated for related molecules.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |

This table presents hypothetical values based on trends observed in similar brominated benzaldehyde derivatives. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, the MEP surface would be expected to show the most negative potential localized around the oxygen atom of the carbonyl group in the aldehyde function, owing to the high electronegativity and lone pairs of electrons on the oxygen atom. This region would be the primary site for electrophilic interactions.

Conversely, the regions of positive potential would likely be found around the hydrogen atom of the aldehyde group and the hydrogen atoms of the methyl groups. The aromatic ring itself would exhibit a complex potential distribution due to the interplay of the electron-donating methyl groups and the electron-withdrawing aldehyde and bromo substituents.

| Region | Color on MEP Map | Predicted Reactivity |

| Aldehyde Oxygen | Red | Site for electrophilic attack |

| Aldehyde Hydrogen | Blue | Site for nucleophilic attack |

| Aromatic Ring | Green/Yellow/Slightly Blue | Complex reactivity, influenced by substituents |

Analysis of Intermolecular Interactions

The nature and strength of intermolecular interactions are crucial for understanding the solid-state structure and properties of a compound. For substituted benzaldehydes, interactions such as C–H···O hydrogen bonds and halogen bonding can play a significant role in their crystal packing.

In the case of this compound, it is anticipated that C–H···O interactions would be a prominent feature in its solid-state assembly, where the aldehyde oxygen acts as a hydrogen bond acceptor and various C-H donors (from the aromatic ring and methyl groups) participate.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding (C–Br···O or C–Br···π interactions), which are directional interactions that can influence the supramolecular architecture. Analysis of the Hirshfeld surface is a powerful method to quantitatively and qualitatively describe these intermolecular contacts. While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, studies on its isomers and related structures highlight the importance of these interactions in dictating the crystal packing. nih.govchemrxiv.org

Molecular Dynamics and Docking Simulations in Biological Contexts

While this compound itself is primarily a synthetic intermediate, its derivatives have emerged as significant players in medicinal chemistry, particularly in the context of targeted protein degradation. This compound is a known precursor for the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govacs.org These ligands are key components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins. acs.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules to biological macromolecules like proteins. In the context of VHL inhibitors derived from this compound, docking studies would be employed to predict the binding pose of the ligand within the VHL active site. These simulations would elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity.

MD simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, providing a more accurate estimation of the ligand's potency.

Future Perspectives and Emerging Research Avenues for 4 Bromo 2,3 Dimethylbenzaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of organic synthesis is shifting from traditional batch processes to more efficient, safer, and automated continuous flow systems. These platforms offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. For a molecule like 4-Bromo-2,3-dimethylbenzaldehyde, integration into such systems could unlock significant potential.

Continuous flow manufacturing has already demonstrated its value in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. Multi-step syntheses, which might be cumbersome and low-yielding in batch, can be streamlined in continuous flow setups. For instance, the synthesis of various pharmaceuticals has been successfully translated to continuous flow, showcasing the ability to handle complex reaction sequences and intermediates. The functional handles on this compound make it an ideal candidate for such multi-step flow syntheses. The aldehyde group can undergo a variety of transformations, such as reductive amination or olefination, while the bromine atom can participate in palladium-catalyzed cross-coupling reactions.

Automated synthesis platforms, which combine robotics with sophisticated software, are revolutionizing chemical discovery and process development. nih.gov These systems can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. acs.orgbeilstein-journals.orgchemrxiv.org The integration of this compound into these platforms could accelerate the discovery of new bioactive molecules and functional materials. For example, automated systems can be programmed to perform a series of reactions on the aldehyde, such as conversions to N-heterocycles or complex amines, followed by a Suzuki or Sonogashira coupling at the bromine position, thereby rapidly generating a diverse library of complex molecules. sigmaaldrich.com

Table 1: Potential Flow Chemistry Applications for this compound

| Reaction Type | Potential Transformation of this compound | Advantages in Flow Chemistry |

|---|---|---|

| Reductive Amination | Synthesis of substituted benzylamines | Improved control over reaction conditions, safer handling of reagents like sodium borohydride (B1222165). |

| Wittig/Horner-Wadsworth-Emmons Olefination | Formation of stilbene derivatives | Enhanced mixing and temperature control, leading to higher yields and stereoselectivity. |

| Suzuki-Miyaura Coupling | Arylation at the bromine position | Precise control of catalyst and reagent addition, improved catalyst lifetime, and easier scale-up. |

| Sonogashira Coupling | Alkynylation at the bromine position | Safe handling of acetylene gas, efficient heat dissipation, and higher product purity. |

Applications in Photocatalysis and Electrocatalysis

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions. The electronic properties of this compound make it an interesting substrate for investigation in these fields.

In the realm of photocatalysis, the carbon-bromine bond of aromatic halides is known to be susceptible to reduction. For example, the photocatalytic reduction of 4-bromobenzaldehyde to benzaldehyde (B42025) has been demonstrated using a PDI (perylene diimide) catalyst. researchgate.net This process involves a consecutive photoinduced electron transfer (conPET) mechanism. It is conceivable that this compound could undergo similar photocatalytic dehalogenation or be utilized in reductive coupling reactions. Furthermore, the aldehyde functionality could be involved in photocatalytic C-H activation processes, where a photocatalyst abstracts a hydrogen atom to generate a radical intermediate that can then participate in various bond-forming reactions. nih.gov

Electrocatalysis offers another avenue for the transformation of this compound. The electrochemical reduction of aryl halides is a well-established process that can be used for dehalogenation or to generate aryl radicals or anions for subsequent reactions. The aldehyde group itself can be electrochemically reduced to an alcohol or a pinacol, or oxidized to a carboxylic acid, depending on the reaction conditions. The interplay between the electrochemical behavior of the bromo and aldehyde functionalities could lead to novel and selective transformations.

Green Chemistry Innovations in Synthesis and Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the reduction of waste, the use of renewable resources, and the design of energy-efficient processes. biosynth.com Future research on this compound will likely focus on developing more sustainable methods for its synthesis and subsequent transformations.

Mechanochemistry, which utilizes mechanical energy from ball milling to drive chemical reactions, is a powerful green chemistry tool that can often be performed in the absence of solvents. beilstein-journals.org This technique has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds from aromatic aldehydes. rsc.org The synthesis of this compound itself, or its use in multicomponent reactions, could be explored using mechanochemical methods to reduce solvent waste and energy consumption. For example, the allylation of aromatic aldehydes has been achieved through mechanochemistry, offering a greener route to homoallylic alcohols. mdpi.com

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is another cornerstone of green chemistry. Enzymes can offer high selectivity and operate under mild, aqueous conditions. The bioreduction of aromatic aldehydes to their corresponding alcohols using plant-based extracts, such as from Aloe vera, has been reported as a green alternative to traditional chemical reducing agents. scielo.org.mx The development of biocatalytic methods for the synthesis or transformation of this compound could lead to more environmentally friendly processes.

Table 2: Comparison of Green Synthesis Approaches for Aromatic Aldehyde Transformations

| Green Chemistry Approach | Description | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Mechanochemistry | Use of mechanical force to induce chemical reactions. | Solvent-free synthesis of derivatives (e.g., imines, chalcones). | Reduced solvent waste, potential for novel reactivity. |

| Biocatalysis | Use of enzymes or microorganisms as catalysts. | Enantioselective reduction of the aldehyde to an alcohol. | High selectivity, mild reaction conditions, use of renewable catalysts. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis of heterocyclic compounds from the aldehyde. | Faster reaction times, often higher yields, improved energy efficiency. |

| Use of Greener Solvents | Replacement of hazardous solvents with benign alternatives like water or ionic liquids. | Performing transformations in aqueous media or deep eutectic solvents. | Reduced environmental impact and improved safety. |

Exploration in New Material Science Domains

The unique combination of functional groups in this compound makes it a promising candidate for the synthesis of novel materials with tailored properties. The aldehyde can be used to build larger molecular architectures, while the bromine atom provides a site for polymerization or grafting onto surfaces.

One exciting area of exploration is the use of this compound as a monomer or cross-linker in the synthesis of specialty polymers. The aldehyde group can participate in condensation polymerizations, for example, with amines to form polyimines (Schiff base polymers), which can have interesting optical and electronic properties. The bromine atom could be utilized in post-polymerization modification, allowing for the introduction of other functional groups to tune the polymer's properties.

Another promising avenue is the incorporation of this compound into metal-organic frameworks (MOFs). mostwiedzy.pl MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They are known for their high porosity and tunable properties, with applications in gas storage, catalysis, and sensing. The aldehyde functionality of this compound could be converted into a carboxylic acid or other suitable linking group, allowing it to be used as a ligand in the synthesis of novel MOFs. The presence of the bromo and methyl substituents on the aromatic ring would influence the resulting framework's structure, porosity, and functionality.

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

Advanced Consideration : Toxicity data for this compound are limited; thus, treat it as a potential mutagen. Use fume hoods for reactions and conduct waste disposal per halogenated aromatic compound guidelines .

How does steric hindrance from 2,3-dimethyl groups influence reactivity in cross-coupling reactions?

Advanced Research Focus

The methyl groups at positions 2 and 3 create steric bulk, potentially hindering transition metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Strategies to mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates.

- Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene/ethanol mixtures) to enhance catalyst turnover .

Data Contradiction Note : Yields may vary significantly between aryl boronic acids; screen multiple partners to identify optimal reactivity .

What chromatographic methods are effective for purifying this compound?

Q. Basic Research Focus

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) gradients.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) achieve >97% purity .

Advanced Consideration : For trace impurity analysis (e.g., di-brominated byproducts), employ GC-MS with electron ionization (EI) to confirm molecular fragmentation patterns .

How can computational modeling predict the electronic effects of bromine and methyl groups on aldehyde reactivity?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound:

- The electron-withdrawing bromine lowers HOMO energy, reducing susceptibility to nucleophilic attack.

- Methyl groups induce steric strain, quantified via molecular mechanics (MMFF94 force fields) .

Validation : Compare computed IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with experimental data to refine models .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Exothermic Reactions : Bromination reactions may require controlled addition rates and cooling systems to manage heat.

- Purification at Scale : Distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) avoids thermal decomposition.

- Yield Optimization : Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., stoichiometry, solvent volume) .

How does this compound compare to analogues (e.g., 4-Bromo-2-hydroxybenzaldehyde) in biological activity?

Advanced Research Focus

While direct biological data are limited, structural analogs like 4-Bromo-2-hydroxybenzaldehyde show antimicrobial and anti-inflammatory properties. Structure-Activity Relationship (SAR) studies suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.